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Compound of Interest

Compound Name: 4-Chloropyridine

Cat. No.: B1293800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 4-Chloropyridine (C₅H₄ClN). Due to a scarcity of direct experimental measurements for

this specific isomer, this document leverages established thermochemical principles and

detailed experimental methodologies for related compounds to offer valuable insights for

researchers and professionals in drug development and chemical synthesis.

Quantitative Thermochemical Data
Direct experimental thermochemical data for 4-Chloropyridine is not readily available in the

public domain. However, an estimation of the gas-phase standard enthalpy of formation can be

derived using the group additivity method, a well-established technique in thermochemistry.

Table 1: Physical and Thermochemical Properties of 4-Chloropyridine
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Property Value Units Method

Molecular Formula C₅H₄ClN - -

Molecular Weight 113.55 g/mol -

CAS Number 626-61-9 - -

Standard Enthalpy of

Formation (Gas,

298.15 K)

~104.0 ± 1.1 kJ/mol
Group Additivity

Estimation

Standard Enthalpy of

Sublimation (298.15

K)

Data not available kJ/mol -

Standard Molar

Entropy (298.15 K)
Data not available J/(mol·K) -

Molar Heat Capacity

(cₚ)
Data not available J/(mol·K) -

Note on the Estimated Enthalpy of Formation:

The gas-phase standard enthalpy of formation (ΔfH°(g)) for 4-Chloropyridine was estimated

using a group additivity scheme for substituted pyridines. This method involves adding an

empirically determined enthalpy increment for a specific substituent at a particular position to

the known enthalpy of formation of the parent molecule.

The estimation was based on the following:

Standard molar enthalpy of formation of gaseous pyridine: 140.4 ± 0.7 kJ/mol[1]

Enthalpy increment for a chlorine substituent at the para-position of the pyridine ring: -36.4 ±

1.1 kJ/mol (This value is based on the increment for a methyl group at the para position as a

proxy, given the lack of a specific value for chlorine in the reviewed literature).[1]

Experimental Protocols for Thermochemical
Measurements
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The determination of thermochemical data for compounds like 4-Chloropyridine relies on

precise and sophisticated experimental techniques. The following sections detail the

methodologies for three key experimental procedures.

Rotating-Bomb Combustion Calorimetry for Enthalpy of
Formation
This technique is employed to determine the standard enthalpy of combustion, from which the

standard enthalpy of formation in the condensed phase is derived. For halogen-containing

organic compounds, a rotating bomb is necessary to ensure complete reaction and dissolution

of the acidic products.

Experimental Workflow:
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Sample Preparation

Combustion

Data Analysis

Weigh Sample (1-1.5 g)
and place in crucible

Attach platinum ignition wire

Add auxiliary substance
(e.g., benzoic acid) if needed

Add distilled water (1 cm³)
to the bomb

Seal the bomb

Purge with oxygen

Pressurize with oxygen
(to ~3 MPa)

Place bomb in calorimeter
with a known amount of water

Allow to reach thermal equilibrium

Ignite sample via electrical current

Rotate bomb to ensure
complete reaction and dissolution

Record temperature change (ΔT)

Calibrate calorimeter with a
standard (e.g., benzoic acid)

Calculate the gross heat
released (Q_total)

Apply Washburn corrections
(for standard state conditions)

Calculate the standard energy
of combustion (ΔcU°)

Calculate the standard enthalpy
of combustion (ΔcH°)

Calculate the standard enthalpy
of formation (ΔfH°(cr/l)) using Hess's Law

Click to download full resolution via product page

Figure 1: Workflow for Rotating-Bomb Combustion Calorimetry.
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Detailed Methodology:

Sample Preparation: An accurately weighed sample of the solid compound (typically 1-1.5 g)

is placed in a silica or platinum crucible. A platinum ignition wire is attached to the electrodes

of the bomb head, making contact with the sample. For compounds that are difficult to

combust completely, an auxiliary substance with a known enthalpy of combustion, such as

benzoic acid, may be used. A small, known amount of distilled water (e.g., 1 cm³) is added to

the bottom of the bomb to ensure that the combustion products are in their standard states.

Combustion: The bomb is sealed, purged of air, and then filled with high-purity oxygen to a

pressure of about 3 MPa. It is then placed in a calorimeter can containing a precisely known

mass of water. The entire assembly is allowed to reach thermal equilibrium. The sample is

then ignited by passing an electric current through the ignition wire. The bomb is rotated

during and after combustion to ensure that the gaseous products, such as HCl, fully dissolve

in the water, forming a homogeneous solution. The temperature of the water in the

calorimeter is monitored with high precision until it reaches a maximum and then begins to

cool.

Data Analysis: The calorimeter is calibrated by burning a standard substance, typically

benzoic acid, under the same conditions. The temperature change observed during the

combustion of the sample is corrected for heat exchange with the surroundings. The total

energy change in the calorimeter is calculated from the corrected temperature rise and the

energy equivalent of the calorimeter. "Washburn corrections" are then applied to correct the

energy of the actual bomb process to that of an isothermal reaction with all reactants and

products in their standard states. From the corrected standard energy of combustion, the

standard enthalpy of combustion is calculated. Finally, the standard enthalpy of formation of

the compound is determined using Hess's Law, with the known standard enthalpies of

formation of the combustion products (CO₂, H₂O, and HCl(aq)).

Calvet Microcalorimetry for Enthalpy of Sublimation
Calvet microcalorimetry is a highly sensitive technique used to measure small heat flows,

making it ideal for determining the enthalpy of phase transitions like sublimation.
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Preparation

Measurement

Analysis

Place sample (1-5 mg)
in the sample cell

Place an empty, identical
cell in the reference position

Insert sample and reference
cells into the calorimeter

Allow to reach thermal
equilibrium at T

Simultaneously evacuate both
cells to a high vacuum

Measure the heat flow
associated with sublimation

Integrate the heat flow curve
to obtain the total heat (Q)

Perform electrical calibration
(Joule effect) to determine
the calibration constant (k)

Calculate the enthalpy of
sublimation (ΔsubH°)

Click to download full resolution via product page

Figure 2: Workflow for Calvet Microcalorimetry.
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Detailed Methodology:

Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed into a sample

cell. An identical, empty cell is used as a reference to compensate for any thermal

fluctuations.

Measurement: Both the sample and reference cells are placed into the Calvet

microcalorimeter and allowed to reach thermal equilibrium at the desired temperature. The

cells are then simultaneously evacuated to a high vacuum. As the sample sublimes, it

absorbs heat from its surroundings, and this heat flow is detected by the thermopiles

surrounding the sample cell. The differential heat flow between the sample and reference

cells is recorded as a function of time.

Analysis: The area under the heat flow versus time curve is integrated to determine the total

heat absorbed during the sublimation of the sample. The instrument is calibrated by

dissipating a known amount of electrical energy (Joule effect) in the sample cell and

measuring the resulting heat flow. The molar enthalpy of sublimation is then calculated from

the total heat absorbed, the mass of the sample, and its molar mass.

Knudsen Effusion Method for Vapor Pressure and
Enthalpy of Sublimation
The Knudsen effusion method is used to measure the vapor pressure of a solid with a very low

vapor pressure. The enthalpy of sublimation can then be determined from the temperature

dependence of the vapor pressure.

Experimental Workflow:
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Preparation

Effusion Measurement

Data Analysis

Place sample in the
Knudsen cell

Accurately weigh the
cell with the sample

Place the Knudsen cell
in a vacuum chamber

Heat the cell to a
constant temperature (T)

Allow the vapor to effuse
through the orifice for a

known time (t)

Cool the cell

Reweigh the cell to
determine the mass loss (Δm)

Repeat at different
temperatures

Calculate the vapor pressure (P)
at each temperature using

the Knudsen equation

Plot ln(P) vs. 1/T
(Clausius-Clapeyron plot)

Determine the enthalpy of
sublimation (ΔsubH°) from the

slope of the plot

Click to download full resolution via product page

Figure 3: Workflow for the Knudsen Effusion Method.
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Detailed Methodology:

Preparation: A sample of the substance is placed in a Knudsen cell, which is a small

container with a very small orifice of known area. The cell and sample are accurately

weighed.

Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to

a constant, known temperature. At this temperature, the sample sublimes, and the vapor

effuses through the orifice. The rate of mass loss is proportional to the vapor pressure of the

substance. The experiment is run for a specific period, after which the cell is cooled and

reweighed to determine the mass loss. This procedure is repeated at several different

temperatures.

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass

loss using the Knudsen equation. The enthalpy of sublimation is then determined from the

temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A

plot of the natural logarithm of the vapor pressure versus the inverse of the absolute

temperature yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas

constant.

Conclusion
This technical guide has summarized the available thermochemical information for 4-
Chloropyridine. While direct experimental data is limited, a reliable estimate for the gas-phase

standard enthalpy of formation has been provided based on the group additivity method.

Furthermore, detailed experimental protocols for the key techniques used in determining such

thermochemical data—rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the

Knudsen effusion method—have been presented with clear workflow diagrams. This

information provides a valuable resource for researchers and professionals requiring

thermochemical data for 4-Chloropyridine in their work. Further experimental investigation is

warranted to determine the enthalpy of sublimation, entropy, and heat capacity of this

compound with high accuracy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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